molecular formula C22H20F3N5O B2442543 N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide CAS No. 1396746-60-3

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2442543
CAS No.: 1396746-60-3
M. Wt: 427.431
InChI Key: LJMGIAVTHJGNQW-UHFFFAOYSA-N
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Description

“N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide” is a chemical compound with interesting biological properties that have been studied in various fields of research and industry. It is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These derivatives have been designed and synthesized for the treatment of Alzheimer’s disease (AD) as acetylcholinesterase inhibitors (AChEIs) .


Synthesis Analysis

The synthesis of these compounds involves designing and creating a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The bioactivities of these synthesized compounds were evaluated by the Ellman’s method .


Molecular Structure Analysis

The molecular formula of “this compound” is C22H20F3N5O and it has a molecular weight of 427.431.


Chemical Reactions Analysis

The synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE .

Scientific Research Applications

Synthesis and Biological Evaluation

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide and its derivatives have been synthesized and evaluated for their biological activities across various studies, focusing primarily on anticancer, antimicrobial, and anti-inflammatory applications, among others. These compounds are part of broader research efforts into pyrazolopyrimidine and pyrimidine derivatives, which are recognized for their potential pharmacological properties.

Anticancer and Anti-5-lipoxygenase Agents

Pyrazolopyrimidines derivatives have been synthesized and assessed for their cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) analysis revealed insights into their potential mechanisms of action and provided a basis for further optimization (Rahmouni et al., 2016).

Antiviral Activities

Derivatives of benzamide-based 5-aminopyrazoles have been synthesized and shown remarkable activity against the influenza A virus (H5N1), indicating their potential as antiviral agents. The synthesis route and structural characterization underscore their significance in developing new antiviral therapies (Hebishy et al., 2020).

Electron Transporting Materials

Pyrimidine-containing compounds have been explored for their electronic properties, specifically as electron transporting materials in organic light-emitting devices (OLEDs). Their synthesis and characterization revealed high electron mobility and favorable electronic affinity, making them suitable for applications in electronic and photonic devices (Yin et al., 2016).

Antimicrobial Activities

The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity highlight the potential of these compounds in addressing bacterial infections. The structural diversity and biological efficacy suggest a promising avenue for the development of new antimicrobial agents (Rostamizadeh et al., 2013).

Future Directions

The results showed that compound 6g could be considered as a lead compound for the development of AD drugs . This suggests potential future directions in the research and development of new drugs for the treatment of Alzheimer’s disease.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O/c23-22(24,25)17-6-4-5-16(13-17)20(31)28-18-14-26-21(27-15-18)30-11-9-29(10-12-30)19-7-2-1-3-8-19/h1-8,13-15H,9-12H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMGIAVTHJGNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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